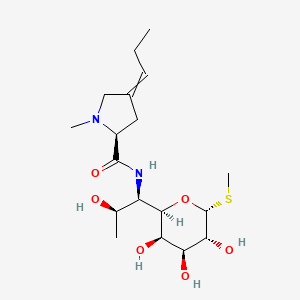

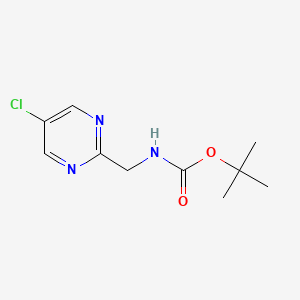

![molecular formula C23H28F2N6O5S B565875 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-二氟苯基)环丙基)氨基)-5-(丙基亚磺酰基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-3-基)-5-(2-羟乙氧基)环戊烷-1,2-二醇 CAS No. 1644461-85-7](/img/structure/B565875.png)

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-二氟苯基)环丙基)氨基)-5-(丙基亚磺酰基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-3-基)-5-(2-羟乙氧基)环戊烷-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, also known as (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a useful research compound. Its molecular formula is C23H28F2N6O5S and its molecular weight is 538.571. The purity is usually 95%.

BenchChem offers high-quality (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂质的鉴定和表征

Kumar 等人 (2016) 的一项研究重点关注与替格瑞洛相关的杂质的鉴定和表征,替格瑞洛是一种化学结构与本化合物密切相关的药物。该研究利用高效液相色谱和液相色谱-质谱方法检测替格瑞洛实验室批次中的杂质。该研究有助于了解合成过程和可能产生的潜在杂质,强调了药物化合物中纯度的重要性(Kumar 等人,2016)。

代谢途径探索

对替格瑞洛(一种结构与本化合物相似的药物)的吸收、分布、代谢和排泄 (ADME) 的研究提供了对其药代动力学的见解。Teng 等人 (2010) 的一项研究探索了替格瑞洛的代谢,揭示了通过 O-脱乙基化形成的主要活性代谢物,这有助于其药理活性。这项研究突出了该化合物的代谢途径及其对药效学和治疗有效性的潜在影响(Teng 等人,2010)。

杂质分离和结构分析

从药物化合物中分离和结构分析未知杂质对于确保药物安全性和有效性至关重要。Kumar 等人 (2016) 的研究不仅鉴定了新杂质,还使用综合分析技术分离并完全表征了它们的化学结构。这项研究强调了在药物开发和质量控制过程中检测、分离和了解杂质的重要性(Kumar 等人,2016)。

合成工艺开发和优化

研究的另一个方面集中在合成药物化合物所涉及的合成过程上。对相关化合物(例如广谱抗真菌剂伏立康唑)的合成研究详细介绍了合成路线的优化,包括非对映选择性反应和拆盐过程。这些见解对于开发药物的有效、可扩展且具有成本效益的合成策略至关重要(Butters 等人,2001)。

作用机制

Target of Action

Ticagrelor Sulfoxide, also known as CS-M2076, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelets. It plays a crucial role in platelet aggregation, a key process in the formation of blood clots .

Mode of Action

Ticagrelor Sulfoxide acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the receptor’s activation by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The action of Ticagrelor Sulfoxide affects several biochemical pathways. By inhibiting the P2Y12 receptor, it disrupts ADP-induced platelet aggregation . This action can suppress inflammation and enhance cardiovascular protection . Additionally, Ticagrelor Sulfoxide has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system . It also affects the TGF-β1/Smad3 and PI3K/AKT/mTOR pathways, which are involved in various cellular processes including cell growth, proliferation, and inflammation .

Pharmacokinetics

Ticagrelor Sulfoxide exhibits a bioavailability of 36% . It is extensively metabolized in the liver via the CYP3A4 enzyme, with approximately 27% of the dose excreted as the parent compound . The elimination half-life of Ticagrelor Sulfoxide is around 7 hours for the parent compound and 8.5 hours for the active metabolite AR-C124910XX .

Result of Action

The primary result of Ticagrelor Sulfoxide’s action is the prevention of platelet aggregation, which reduces the risk of thrombotic events such as myocardial infarction and stroke . This makes it particularly useful in the treatment of conditions like acute coronary syndrome or a history of myocardial infarction .

Action Environment

The action of Ticagrelor Sulfoxide can be influenced by various environmental factors. For instance, food status and body weight have been found to significantly influence the clearance of the drug . In the natural environment, Ticagrelor Sulfoxide is expected to partition into aquatic sediments and undergo significant degradation .

属性

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+,37?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXDCXSENDSIK-LJCGIFJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

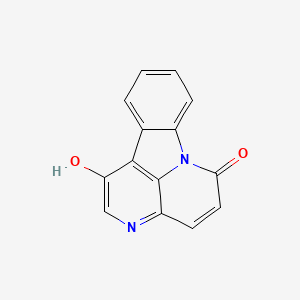

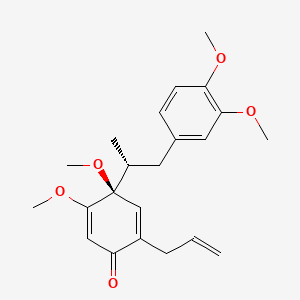

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

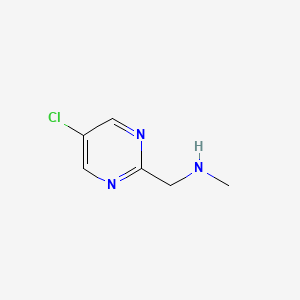

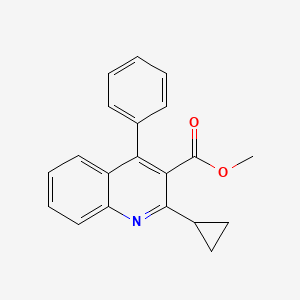

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)